N-(6,6-Difluorohex-5-EN-1-YL)acetamide
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Overview
Description
N-(6,6-Difluorohex-5-en-1-yl)acetamide is a chemical compound characterized by the presence of a difluoroalkyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,6-Difluorohex-5-en-1-yl)acetamide typically involves the reaction of 6,6-difluorohex-5-en-1-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide linkage. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6,6-Difluorohex-5-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(6,6-Difluorohex-5-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6,6-Difluorohex-5-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoroalkyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(6,6-Difluorohex-5-en-1-yl)acetamide: Unique due to the presence of the difluoroalkyl group.
N-(6,6-Difluorohex-5-en-1-yl)amine: Lacks the acetamide moiety, which may affect its reactivity and applications.
N-(6,6-Difluorohex-5-en-1-yl)carboxamide: Contains a carboxamide group instead of an acetamide group, leading to different chemical properties.
Uniqueness
The presence of the difluoroalkyl group enhances its stability and binding affinity in biological systems .
Properties
CAS No. |
877395-28-3 |
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Molecular Formula |
C8H13F2NO |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
N-(6,6-difluorohex-5-enyl)acetamide |
InChI |
InChI=1S/C8H13F2NO/c1-7(12)11-6-4-2-3-5-8(9)10/h5H,2-4,6H2,1H3,(H,11,12) |
InChI Key |
YVWORPSAXYFIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCC=C(F)F |
Origin of Product |
United States |
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